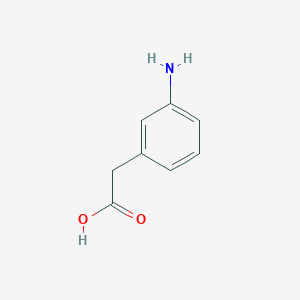

3-Aminophenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKZLBLGHBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931848 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14338-36-4 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Classification Within Aminophenylacetic Acid Chemistry

Isomeric and Positional Analogues of Aminophenylacetic Acids in Research Contexts

The isomeric variations of aminophenylacetic acid provide a valuable platform for investigating structure-activity relationships and developing novel molecules with specific functionalities.

3-Aminophenylacetic acid itself serves as a versatile building block in the synthesis of more complex molecules. Researchers have explored its use in creating pseudo-peptides, which are peptide-like molecules containing non-standard amino acid residues. researchgate.net These studies have shown that peptides incorporating this compound can adopt extended backbone conformations and self-assemble into supramolecular β-sheet structures through intermolecular hydrogen bonding. researchgate.net This property is of interest in the study of protein folding and the development of new biomaterials. Additionally, polymers have been synthesized from this compound and its derivatives, exhibiting potential applications in materials science due to their thermal stability and electrical conductivity. researcher.life

2-Aminophenylacetic acid, also known as ortho-aminophenylacetic acid, is a white to off-white crystalline solid. cymitquimica.com Its structure, with the amino and carboxylic acid groups in adjacent positions, makes it a valuable intermediate in the synthesis of various organic compounds. cymitquimica.com It is of interest in pharmaceutical research as a building block for biologically active molecules. cymitquimica.com Studies have explored its potential for creating compounds with anti-inflammatory or analgesic effects. cymitquimica.com Furthermore, organotin compounds derived from a related structure, 2-(2,6-dichlorophenyl)aminophenylacetic acid, have been synthesized and characterized for their potential antibacterial and antifungal activities. researcher.life

4-Aminophenylacetic acid, or para-aminophenylacetic acid, is a light yellow to beige powder. chemicalbook.com It has been utilized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. chemicalbook.comthermofisher.kr This makes it a useful tool in studying peptide transport mechanisms. In the realm of medicinal chemistry, it is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs and analgesics. chemimpex.com For instance, it is a major metabolite of the chemotherapeutic agent chlorambucil. researcher.life The compound can also be produced through the reduction of 4-nitrophenylacetic acid or by the hydrolysis of 4-aminophenylacetonitrile using nitrilase enzymes. chemicalbook.com

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| 2-Aminophenylacetic acid | 3342-78-7 | C8H9NO2 | 151.16 | White to off-white crystalline solid cymitquimica.com |

| This compound | 14338-36-4 | C8H9NO2 | 151.16 sigmaaldrich.com | Beige powder aksci.com |

| 4-Aminophenylacetic acid | 1197-55-3 | C8H9NO2 | 151.16 sigmaaldrich.com | Light yellow to beige powder chemicalbook.com |

Protected Derivatives in Advanced Organic Synthesis and Peptide Chemistry

To facilitate its use in complex synthetic pathways, the amino group of this compound is often protected to prevent unwanted side reactions. Two common protecting groups are the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Boc-3-aminophenylacetic acid is a crucial building block in pharmaceutical research and organic synthesis. chemimpex.com The Boc group provides stability and allows for selective reactions at other parts of the molecule. chemimpex.com It is particularly valuable in the synthesis of peptide-based therapeutics and other bioactive molecules. chemimpex.com The synthesis of Boc-protected this compound typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) in the presence of a base. mdpi.com This protected form has been used in various synthetic applications, including the synthesis of antimalarial drug analogues and in photocatalyzed decarboxylative Giese reactions. mdpi.comrsc.org

Fmoc-protected this compound is a key reagent in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The Fmoc group is stable under the acidic conditions used for Boc-group removal but can be readily cleaved with a mild base, such as piperidine, allowing for the sequential addition of amino acids to a growing peptide chain. uci.edunih.gov This orthogonality makes the Fmoc protecting group strategy highly effective for the synthesis of complex peptides. nih.gov The use of Fmoc-protected amino acids is central to modern peptide synthesis, enabling the production of high-purity peptides for research and therapeutic applications. nih.gov

| Compound Name | Protecting Group | Key Application Area |

|---|---|---|

| Boc-3-aminophenylacetic acid | tert-Butyloxycarbonyl (Boc) | Pharmaceutical development, organic synthesis chemimpex.com |

| Fmoc-3-aminophenylacetic acid | Fluorenylmethyloxycarbonyl (Fmoc) | Solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com |

Advanced Synthetic Methodologies and Chemical Transformations

Organic Synthesis Routes for 3-Aminophenylacetic Acid and Derivatives

Recent innovations in organic synthesis have led to novel and more efficient pathways for producing this compound and its derivatives. These methods focus on increasing reaction speed, improving yields, and enabling scalable production.

Microwave-assisted organic synthesis has emerged as a powerful green technology that can dramatically reduce reaction times and increase product yields. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, a principle known as dielectric heating. anton-paar.com Unlike conventional heating methods that rely on surface heat transfer, microwave energy couples directly with polar molecules in the reaction, leading to rapid and uniform heating throughout the sample. anton-paar.comresearchgate.net This rapid heating can accelerate reaction kinetics, often reducing synthesis times from hours or days to mere minutes. anton-paar.com

The application of microwave technology is particularly beneficial for reactions requiring high temperatures, as it allows for superheating solvents in sealed vessels far beyond their atmospheric boiling points. anton-paar.com This controlled, high-temperature environment can enhance the efficiency of various chemical transformations. For instance, in the synthesis of related heterocyclic compounds like 3-amino-1,2,4-triazoles, microwave heating at 180°C for 3 hours achieved maximal yields, demonstrating the technology's effectiveness in constructing complex molecules under optimized conditions. mdpi.com While a specific protocol for the direct microwave-assisted synthesis of this compound is not detailed in the provided literature, the principles and successes in analogous syntheses suggest its high potential for this application. nih.gov

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | HCl (1.5 equiv) | Optimized for maximal yield |

| Temperature | 180 °C | Achieved using a sealed reaction vessel |

| Time | 3 hours | Significantly reduced compared to conventional methods |

| Result | Maximal isolated yield of the target product |

A groundbreaking, catalyst-free method for synthesizing phenylacetic acid derivatives has been developed utilizing the unique properties of water microdroplets. acs.orgnih.gov This technique facilitates the reaction between a toluene (B28343) derivative and carbon dioxide at room temperature to form the corresponding phenylacetic acid in a single step. acs.orgnih.gov The process involves spraying a solution containing the precursor into microdroplets, where the reaction occurs rapidly at the gas-water interface. acs.orgresearchgate.net

Mechanistic studies indicate that benzyl (B1604629) radicals, formed from hydroxyl radicals at the water microdroplet interface, are the key drivers of these carboxylation reactions. acs.orgnih.gov This innovative approach has been successfully used to generate 4-aminophenylacetic acid, a structural isomer of this compound. researchgate.netacs.org The generality of this water microdroplet chemistry for activating and carboxylating aryl α-C–H groups suggests its potential applicability for the synthesis of this compound. acs.orgnih.gov This method represents a significant advancement, as it avoids the use of hazardous reagents and catalysts typically required in multi-step syntheses. acs.org

| Feature | Description |

|---|---|

| Methodology | Reaction of toluene derivatives with CO₂ in water microdroplets |

| Conditions | Room temperature, catalyst-free |

| Mechanism | Driven by benzyl radicals formed at the microdroplet interface |

| Key Advantage | One-step formation of the final product, avoiding toxic reagents |

| Demonstrated Product | 4-Aminophenylacetic acid (isomer of the target compound) |

For industrial-scale production, scalable and cost-effective synthesis routes are essential. A patented industrial preparation method for this compound utilizes p-nitrophenylacetonitrile as a readily available and inexpensive starting material. patsnap.comgoogle.com This multi-step process is designed for high selectivity in each reaction stage, obviating the need for the separation of intermediate products and avoiding highly toxic substances or specialized equipment. google.com

The synthesis involves a sequence of chemical transformations including reduction, acetylation, nitration, and hydrolysis. patsnap.comgoogle.com This approach provides a practical and safe pathway for large-scale manufacturing. An alternative established method for producing the related p-aminophenylacetic acid involves the reduction of p-nitrophenylacetic acid. orgsyn.org Common reduction techniques for this transformation include using reagents like tin and hydrochloric acid or ferrous sulfate (B86663) and ammonia (B1221849). orgsyn.org These established, robust chemical processes are indicative of the types of scalable strategies employed in the industrial synthesis of aminophenylacetic acids.

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Reduction | Conversion of the initial nitro group |

| 2 | Acetylation | Protection of the newly formed amino group |

| 3 | Nitration | Introduction of a nitro group at the meta position |

| 4 | Hydrolysis | Conversion of the nitrile group to a carboxylic acid |

| 5 | Esterification | Protection of the carboxylic acid group |

| 6 | Deamination | Removal of the original amino group |

| 7 | Reduction | Conversion of the meta-nitro group to an amino group |

| 8 | Hydrolysis | Deprotection of the carboxylic acid to yield the final product |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole microbial cells allows for reactions to be performed under mild conditions, often with high enantioselectivity and reduced environmental impact. nih.gov

Nitrilase enzymes (EC 3.5.5.1) are powerful biocatalysts that directly convert nitrile compounds into their corresponding carboxylic acids and ammonia in a single step. nih.govias.ac.in This enzymatic pathway is highly attractive for industrial applications as it operates under mild temperature and pH conditions, avoiding the harsh acids or bases required in chemical hydrolysis. ias.ac.in The use of nitrilases can lead to high selectivity and purity of the final product. researchgate.net

Numerous nitrilase-producing microorganisms have been identified, including bacteria, fungi, and yeasts. nih.gov These enzymes have been successfully applied in the commercial production of various carboxylic acids. nih.gov The synthesis of this compound can be achieved through the nitrilase-mediated hydrolysis of 3-aminophenylacetonitrile. This biocatalytic approach represents a promising and environmentally benign route for the production of aminophenylacetic acids. ias.ac.in

| Microorganism | Substrate Specificity | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Fusarium oxysporum f. sp. melonis | Aromatic nitriles | 6-11 | < 40 |

| Aspergillus niger K10 | Aromatic nitriles | 7.2-9 | < 30 |

| Fusarium solani O1 | Aromatic nitriles | 7-9 | 35-50 |

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. nih.gov Whole-cell systems are generally more stable, easier to handle, and significantly cheaper, as they eliminate the need for costly and time-consuming enzyme purification processes. nih.govmdpi.com A crucial benefit is the presence of endogenous cofactor regeneration systems within the cell, which is essential for many enzymatic reactions. mdpi.com

In the context of this compound production, a microorganism engineered to express a potent nitrilase can be used as a whole-cell biocatalyst. taylorfrancis.com This system would convert 3-aminophenylacetonitrile directly to the desired acid. ias.ac.in The cells can be used in a free or immobilized state; immobilization can enhance stability and allow for easier separation from the reaction mixture and reuse in continuous-flow processes. mdpi.com The application of whole-cell biocatalysis represents a sustainable and economically viable strategy for the industrial synthesis of chiral amines and carboxylic acids. mdpi.comnih.gov

Mechanistic Studies of Chemical Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic ring, the amino group, and the carboxylic acid group. Mechanistic studies of its reactions provide insight into how these components influence its chemical behavior, from nucleophilic and electrophilic interactions to radical and redox processes.

Nucleophilic Substitutions and Acylation Reactions

The amino group of this compound imparts nucleophilic character to the molecule, allowing it to participate in nucleophilic substitution and acylation reactions. The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophile on the carbonyl carbon of an acyl compound, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the final substituted product. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl group is protonated, increasing its electrophilicity. Under basic conditions, the nucleophile is deprotonated, enhancing its nucleophilicity.

In the context of this compound, the amino group can act as the nucleophile. For instance, in the synthesis of amide derivatives, the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. Kinetic studies on the acylation of similar amines, like 1-phenylethylamine (B125046), with chiral N-protected amino acid esters have been conducted to understand the stereochemical outcomes and reaction rates. bohrium.com These studies often reveal pseudo-first-order kinetics with respect to the amine, and the reaction rates and enantioselectivity can be significantly influenced by the solvent. bohrium.com For example, in a protic solvent like 2-propanol, the acylation of 1-phenylethylamine exhibits second-order kinetics with low enantioselectivity. In contrast, in an aprotic solvent like 1,4-dioxane, the reaction can proceed through two parallel pathways, leading to different kinetic profiles. bohrium.com

The carboxylic acid group of this compound can also undergo nucleophilic acyl substitution, for example, in esterification reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, proceeds through a series of proton transfer and nucleophilic attack steps, ultimately replacing the hydroxyl group with an alkoxy group. libretexts.org

Acid-Base Reactions and Protonation Effects

This compound is an amphoteric molecule, capable of acting as both an acid and a base. The carboxylic acid group is acidic, while the amino group is basic. The predicted pKa for the carboxylic acid group is approximately 4.08. This value indicates that at physiological pH, the carboxylic acid group will be predominantly in its deprotonated carboxylate form.

H3N+-C6H4-CH2-COOH ⇌ H3N+-C6H4-CH2-COO- ⇌ H2N-C6H4-CH2-COO-

The protonation state also influences the molecule's solubility and its interactions in biological systems.

Redox Reactions and Derivative Formation

The aromatic amino acid structure of this compound allows it to participate in redox reactions. The amino group attached to the phenyl ring makes it susceptible to oxidation. The electrochemical oxidation of aniline (B41778) derivatives, for example, often involves the formation of radical cations, which can then undergo further reactions like dimerization or polymerization. mdpi.com While specific electrochemical studies on this compound are not extensively detailed in readily available literature, the redox behavior can be inferred from related compounds like 3-aminophenol, which can act as an electron shuttle in redox reactions. researchgate.net

The carboxylic acid group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amino alcohol, 2-(3-aminophenyl)ethanol. This reduction transforms the carboxylic acid into a primary alcohol. beilstein-journals.org

The formation of derivatives through redox reactions is a key strategy in its chemical transformations. For instance, the oxidation of the amino group can be a step in the synthesis of more complex heterocyclic structures.

Decarboxylative Giese Reactions and Radical Intermediates

Decarboxylative reactions of carboxylic acids have become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. rsc.org These reactions often proceed through radical intermediates. In the context of this compound, decarboxylation can lead to the formation of a 3-aminobenzyl radical.

The Giese reaction involves the addition of a radical to an electron-deficient alkene. Decarboxylative Giese reactions utilize carboxylic acids as radical precursors. This can be achieved through various methods, including photoredox catalysis. nih.gov In a typical photoredox-catalyzed decarboxylative coupling, the carboxylic acid is first deprotonated to a carboxylate. The photocatalyst, upon excitation by light, oxidizes the carboxylate, leading to the loss of carbon dioxide and the formation of a carbon-centered radical. princeton.edu This radical can then engage in various coupling reactions.

For instance, the decarboxylative coupling of N-protected α-amino acids with various partners has been extensively studied. nih.gov The stability of the resulting α-amino radical can dictate the reaction mechanism. nih.gov While specific studies on the decarboxylative Giese reaction of this compound are not abundant, the principles derived from similar systems are applicable. The reaction would likely proceed via the formation of the 3-aminobenzyl radical, which can then add to a Michael acceptor.

Double decarboxylative coupling reactions, where two carboxylic acid molecules are coupled with the loss of two molecules of CO2, have also been developed for the formation of C(sp3)–C(sp3) bonds from benzylic carboxylic acids. nih.gov

Imidazole-Catalyzed Transamination Mechanisms

Imidazole (B134444) and its derivatives are known to catalyze a variety of biochemical reactions, including transamination. The transamination of α-aminophenylacetic acid with pyridoxal (B1214274), a form of vitamin B6, has been shown to be catalyzed by imidazole. acs.org This reaction is a model for enzymatic transamination processes that are fundamental in amino acid metabolism.

The mechanism of imidazole-catalyzed transamination involves the formation of a Schiff base (an imine) between the amino acid and pyridoxal. Imidazole acts as a general base catalyst, facilitating the tautomerization of the Schiff base. This involves the removal of a proton from the α-carbon of the amino acid moiety and its transfer to the carbon of the original aldehyde group of pyridoxal. This tautomerization results in a new Schiff base, which upon hydrolysis, yields a keto acid (phenylpyruvic acid) and pyridoxamine.

The catalytic efficiency of imidazole in this reaction is pH-dependent. acs.org Studies have shown that the rate of the reaction is influenced by the protonation state of both the reactants and the imidazole catalyst. acs.org The imidazole ring can act as both a proton donor and acceptor, facilitating the necessary proton transfers in the transition state. nih.gov

Derivatization and Functionalization Strategies for Novel Compounds

This compound is a valuable building block for the synthesis of a diverse range of novel compounds, particularly those with potential biological activity. patsnap.comnih.gov Derivatization and functionalization strategies typically target the amino group, the carboxylic acid group, or the aromatic ring.

The amino group is a common site for modification to produce amides with a wide array of properties. For example, Fmoc-3-aminophenylacetic acid is a derivative where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This derivative is widely used in solid-phase peptide synthesis to incorporate the this compound moiety into peptide chains. chemimpex.com The synthesis of coumarin (B35378) derivatives from p-aminophenylacetic acids has been reported, where the amino group is acylated to form various amides that exhibit biological activities, such as potential anti-Alzheimer's properties. nih.gov

The carboxylic acid group can be converted into esters, amides, or other functionalities. Esterification with different alcohols can modulate the lipophilicity and other physicochemical properties of the resulting molecules. The coupling of the carboxylic acid with various amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), leads to the formation of a diverse library of amides. nih.gov For instance, rhodanine-3-acetic acid derivatives functionalized with amides have been synthesized and investigated as potential anticancer agents that disrupt microtubule dynamics. nih.gov

Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, although the directing effects of the amino and acetic acid groups need to be considered. The amino group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director.

Derivatization is also a key strategy for the analytical separation of chiral aminophenylacetic acid derivatives. Chiral derivatizing agents can be used to form diastereomers that can be separated by chromatographic techniques like HPLC. yakhak.orgnih.gov This is crucial for the analysis and purification of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Amidation and Esterification Reactions

The presence of both an amino group and a carboxylic acid group makes this compound a prime candidate for amidation and esterification reactions, fundamental transformations in organic synthesis.

Amidation of this compound is a cornerstone of peptide synthesis, where it can be utilized as a non-standard amino acid residue. The formation of an amide bond requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. ncl.res.in The amino group of this compound can also act as the nucleophile, reacting with activated carboxylic acids to form a wide range of amide derivatives. To achieve selectivity, protection of the amino or carboxylic acid group is often necessary. nih.gov For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, which can be later removed under specific conditions. mdpi.com

| Reaction Type | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| Amidation | Benzylamine | EDC, HOBt, DMF, room temperature | N-Benzyl-2-(3-aminophenyl)acetamide |

| Amidation | (Boc)2O, then Glycine methyl ester, DCC | Step 1: Dioxane/water, NaHCO3; Step 2: DCM, 0°C to rt | Methyl 2-(2-(3-aminophenyl)acetamido)acetate |

| Esterification | Methanol | H2SO4 (catalytic), reflux | Methyl 3-aminophenylacetate |

| Esterification | Benzyl bromide | K2CO3, DMF, 60°C | Benzyl 3-aminophenylacetate |

Coupling Reactions in Complex Molecular Architectures

The structural scaffold of this compound is a valuable component in the construction of complex molecules through various coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to intricate molecular frameworks.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. mdpi.comnih.govresearchgate.net In a Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. researchgate.net this compound can participate in this reaction as either the amine or the carboxylic acid component, depending on the desired product and the other reactants. The Passerini three-component reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. nih.govnih.gov The versatility of these reactions allows for the generation of large libraries of compounds with diverse functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp) bonds, respectively. snnu.edu.cnwikipedia.orgorganic-chemistry.orglibretexts.org To utilize this compound in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine), on the aromatic ring. This halogenated derivative can then be coupled with a variety of organoboron compounds (in the Suzuki-Miyaura reaction) or terminal alkynes (in the Sonogashira reaction) to introduce new aryl or alkynyl substituents. These reactions are carried out in the presence of a palladium catalyst, often with a phosphine (B1218219) ligand, a base, and in the case of the Sonogashira reaction, a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The ability to precisely introduce diverse functionalities onto the aromatic ring of this compound opens up avenues for the synthesis of complex pharmaceutical intermediates and functional materials.

Introduction of Sulfonamide and Thiophene (B33073) Moieties

The incorporation of sulfonamide and thiophene functionalities into organic molecules is a common strategy in medicinal chemistry due to the favorable biological activities associated with these groups.

The primary amino group of this compound is readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. A common reagent for this transformation is p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) or an aqueous basic solution. This reaction leads to the formation of N-(p-toluenesulfonyl)-3-aminophenylacetic acid, a compound that combines the structural features of an amino acid and a sulfonamide. The resulting sulfonamide is a stable functional group that can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties to biological targets.

The synthesis of thiophene derivatives from this compound requires a multi-step approach. One potential strategy involves the Gewald reaction, a versatile method for synthesizing 2-aminothiophenes. wikipedia.orgnih.govnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org To apply this to this compound, the molecule would first need to be converted into a suitable precursor, such as an α-cyanoketone or ester derivative. For example, the acetic acid side chain could be elaborated to introduce the necessary functional groups for the Gewald cyclization.

| Reaction Type | Starting Material | Reagents and Conditions | Product Moiety |

|---|---|---|---|

| Sulfonamide Formation | This compound | p-Toluenesulfonyl chloride, Pyridine, 0°C to rt | N-Tosyl sulfonamide |

| Gewald Reaction (Hypothetical) | A suitable derivative of this compound (e.g., an α-cyanoketone) | Elemental sulfur, Morpholine, Ethanol, Reflux | 2-Aminothiophene |

Incorporation into Polymer Matrices

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, makes it a valuable monomer for the synthesis of polyamides and polyesters through polycondensation reactions. ncl.res.innih.govrasayanjournal.co.inmdpi.com

Polyamides can be synthesized by the self-condensation of this compound at high temperatures, or by co-polymerization with other monomers. For instance, reaction with a diamine would lead to a polyamide with pendant carboxylic acid groups, while reaction with a dicarboxylic acid would result in a polyamide with pendant amino groups. These pendant functional groups can be further modified to tune the polymer's properties. The Yamazaki-Higashi phosphorylation method is a direct polycondensation technique that can be employed for synthesizing polyamides from diamines and dicarboxylic acids under milder conditions. rasayanjournal.co.inmdpi.com

Similarly, polyesters can be prepared by the polycondensation of this compound with a diol. In this case, the carboxylic acid groups of the monomer would react with the hydroxyl groups of the diol to form ester linkages. The resulting polyester (B1180765) would possess pendant amino groups along the polymer chain. The properties of the resulting polyamides and polyesters, such as their thermal stability, solubility, and mechanical strength, can be tailored by the choice of co-monomers and the polymerization conditions. bioplasticsnews.comresearchgate.netulisboa.pt

Beyond its role as a monomer, this compound can also be incorporated into existing polymer matrices as a functional additive. Its reactive groups can be used to graft it onto the surface of a polymer, thereby modifying the surface properties, such as hydrophilicity or biocompatibility. Furthermore, the incorporation of this compound into a polymer matrix can introduce specific functionalities for applications in areas like drug delivery or as a linker for attaching other molecules. nrel.govnih.govyoutube.com

| Polymer Type | Co-monomer | Polymerization Method | Key Feature |

|---|---|---|---|

| Polyamide | Self-condensation | Melt polycondensation | Alternating amide and phenylacetic acid units |

| Polyamide | Hexamethylenediamine | Direct polycondensation | Pendant carboxylic acid groups |

| Polyester | Ethylene glycol | Direct polycondensation | Pendant amino groups |

Spectroscopic and Computational Research on 3 Aminophenylacetic Acid

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and conformational states of 3-Aminophenylacetic acid.

Infrared (IR) and Raman Spectroscopic Analysis of Conformational States

Research employing a combination of experimental Fourier-transform infrared (FT-IR), FT-Raman, and dispersive Raman spectroscopy with computational Density Functional Theory (DFT) calculations has provided a detailed understanding of the vibrational characteristics of this compound. rsc.org DFT calculations, specifically at the B3LYP/6-31G(d) level, were used to perform a potential energy surface scan to identify the stable conformers of the molecule. rsc.org

These computational studies have revealed the existence of different stable conformers, with their geometries and vibrational frequencies calculated at both B3LYP/6-31G(d) and B3LYP/6-311G++(d,p) levels of theory. rsc.org The theoretical harmonic wavenumbers were refined using the Scaled Quantum Mechanical Force Field (SQM FF) methodology to achieve better agreement with the experimental FT-IR and Raman spectra. rsc.org This approach allowed for a precise assignment of the fundamental vibrational bands observed experimentally. rsc.org

A significant finding from these studies is the profound effect of both the molecular conformation and intermolecular hydrogen bonding on the vibrational spectra. rsc.org In the solid state, this compound is believed to exist as a dimer, connected by intermolecular hydrogen bonds between the carboxylic acid groups. rsc.org The force constant for the O···H hydrogen bond in this cyclic dimer was calculated to be 0.35 mdyn/Å. rsc.org This dimerization and the specific conformational state significantly influence the positions and intensities of the observed IR and Raman bands. rsc.org

The table below presents a selection of experimentally observed and theoretically calculated vibrational frequencies for key functional groups of this compound, illustrating the agreement achieved through computational scaling.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Anharmonic (cm⁻¹) |

| O-H stretch (in dimer) | ~3000 (broad) | - | ~2980 |

| N-H symmetric stretch | 3340 | 3342 | 3358 |

| N-H asymmetric stretch | 3420 | 3421 | 3435 |

| C=O stretch (in dimer) | 1690 | 1692 | 1705 |

| CH₂ symmetric stretch | 2850 | 2852 | 2860 |

| CH₂ asymmetric stretch | 2920 | 2925 | 2935 |

| Phenyl ring C-C stretch | ~1600, ~1490 | ~1600, ~1490 | ~1605, ~1495 |

Surface-Enhanced Raman Spectroscopy (SERS) of Metal-Adsorbate Interactions

While specific Surface-Enhanced Raman Spectroscopy (SERS) studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on its isomer, 4-aminophenylacetic acid (4-APA), provides valuable insights into the potential application of SERS for studying this class of molecules. nih.gov SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. clinmedjournals.orgspectroscopyonline.com This enhancement allows for the detection of trace amounts of analyte and provides detailed information about the molecule-surface interaction. clinmedjournals.orgspectroscopyonline.com

In a study utilizing an artificial-nose inspired SERS approach, 4-APA was used as a model analyte to demonstrate how different self-assembled monolayers on plasmonic surfaces can yield distinct spectral fingerprints. nih.gov For this compound, a SERS experiment would likely involve its adsorption onto a colloidal silver or gold surface. The interaction would primarily occur through the carboxylate group and the amino group with the metal surface. The orientation of the molecule on the surface would significantly affect the SERS spectrum. For instance, if the molecule adsorbs via the carboxylate group, the vibrational modes of the phenyl ring and the amino group would be prominently enhanced due to their proximity to the metal surface, governed by the SERS selection rules. nih.gov Studies on similar molecules like phenylacetic acid on silver nanoparticles have shown that the conformation (trans vs. gauche) of the molecule on the surface can be deduced from the SERS spectral patterns. nih.gov It is expected that the SERS spectrum of this compound would reveal details about its binding mechanism, orientation, and conformation upon interaction with the metal substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.

Some ¹H NMR data for this compound has been reported in the context of synthesizing its derivatives. rsc.org In one study, the following chemical shifts were noted in [D6]DMSO solvent: δ=12.44 (s, 1H; COOH), 7.46-7.40 (m, 1H; ArH), 7.30 (dt, 1H; ArH), 7.23-7.20 (m, 2H; ArH), and 3.63 (s, 2H, CH₂). rsc.org These signals are consistent with the expected structure, showing a carboxylic acid proton, aromatic protons with complex splitting patterns due to the meta-substitution, and a singlet for the methylene (B1212753) protons. Further detailed 1D and 2D NMR studies would be necessary for a complete and unambiguous assignment of all proton and carbon signals.

Quantitative NMR (qNMR) for Purity Assessment

There is no specific literature detailing the use of quantitative NMR (qNMR) for the purity assessment of this compound. However, qNMR is a well-established primary method for determining the purity of chemical compounds with high precision and accuracy. bwise.krox.ac.ukresolvemass.canih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. bwise.krfujifilm.com

For the purity assessment of this compound using ¹H qNMR, a certified internal standard (IS) of known purity would be accurately weighed and mixed with a precisely weighed sample of the analyte. ox.ac.uk The sample would be dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum would be acquired under optimized conditions to ensure accurate integration. Key parameters include a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei. bwise.kr The purity of this compound (Pₓ) can then be calculated using the following formula:

Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

Where:

Iₓ and Iₛₜₐ are the integral areas of the signals for the analyte and the internal standard, respectively.

Nₓ and Nₛₜₐ are the number of protons giving rise to the respective signals.

Mₓ and Mₛₜₐ are the molar masses of the analyte and the internal standard.

mₓ and mₛₜₐ are the masses of the analyte and the internal standard.

Pₛₜₐ is the purity of the internal standard.

For this compound, the singlet signal of the CH₂ group would be an ideal candidate for quantification due to its distinct nature.

Variable-Temperature NMR for Tautomer Analysis

No studies on the tautomerism of this compound using variable-temperature (VT) NMR have been found. The primary structure of this compound, with its amino and carboxylic acid groups on a phenylacetic acid framework, does not lend itself to the common forms of tautomerism like keto-enol or imine-enamine tautomerism under normal conditions.

However, VT-NMR is a powerful technique for studying dynamic equilibria, including tautomerism. nih.govnih.govmdpi.com In molecules that can exist as tautomers, such as phenylpyruvic acid (keto-enol tautomerism), VT-NMR can be used to determine the equilibrium constant and the thermodynamic parameters of the interconversion. nih.gov As the temperature changes, the equilibrium between tautomers shifts, which is reflected in the relative integrals of their distinct NMR signals. thermofisher.com While not directly applicable to this compound's likely stable form, the methodology is crucial for characterizing related compounds where tautomerism is possible.

Mass Spectrometry for Product Characterization and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While detailed mass spectrometric studies specifically on this compound are scarce in the primary literature, information can be inferred from studies on its derivatives and isomers.

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize dipeptides containing this compound (3-APA). researchgate.net This suggests that ESI would be a soft ionization technique suitable for observing the molecular ion of this compound, likely as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be more energetic. Based on the structure of this compound, characteristic fragmentation pathways can be predicted. A primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. Another significant fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the carboxylic acid group, leading to the formation of an aminobenzyl cation or a related tropylium-like ion. The fragmentation pattern would be a key identifier to distinguish it from its isomers, 2-aminophenylacetic acid and 4-aminophenylacetic acid, as the relative intensities of the fragment ions would differ based on the stability of the resulting ions, which is influenced by the position of the amino group. researchgate.net

LC-MS/MS in Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the identification and quantification of compounds within complex matrices. unr.edu.arajpaonline.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. The process involves introducing a sample into the HPLC system, where individual components are separated based on their physicochemical properties as they pass through a column. These separated components are then ionized and introduced into the mass spectrometer.

In the context of pharmaceutical analysis, LC-MS/MS is invaluable for impurity profiling and the detection of degradation products. unr.edu.ar For a compound like this compound, this technique would allow for its separation from other related substances, reaction byproducts, or matrix components. The first mass spectrometer (MS1) would select the protonated or deprotonated molecular ion of this compound (e.g., [M+H]⁺ with m/z 152.16 or [M-H]⁻ with m/z 150.16). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, enabling trace-level detection in samples such as environmental waters or biological fluids. researchgate.net While specific applications for this compound are not extensively detailed, the methodology is standard for analogous compounds like diclofenac (B195802), where it is used to identify phototransformation products in water systems. d-nb.info

Tandem Mass Spectrometry in Product Structure Confirmation

Tandem mass spectrometry (MS/MS) is a critical tool for the structural elucidation of newly synthesized compounds and for confirming the identity of products in chemical reactions. nih.gov The technique provides information about the fragmentation pattern of a molecule, which serves as a structural fingerprint. When analyzing a product believed to be this compound, the molecule is first ionized, typically forming a molecular ion. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).

The resulting mass spectrum of these product ions can be interpreted to deduce the original structure. For instance, in the analysis of the related isomer 4-aminophenylacetic acid, tandem mass spectrometry was used to definitively confirm its structure after being formed in a novel one-step synthesis in water microdroplets. acs.orgresearchgate.net The fragmentation patterns of phenylacetic acid derivatives often involve characteristic losses, such as the loss of the carboxyl group (–COOH) or parts of the side chain. The analysis of these fragments allows researchers to piece together the molecular structure, confirming the connectivity of the amino group, the phenyl ring, and the acetic acid moiety, thereby verifying the successful synthesis of the target compound. unibas.itnih.gov

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing precise details about molecular geometry and intermolecular interactions. The crystal structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.net The analysis shows that the compound crystallizes in the monoclinic system with the space group P2(1)/a. researchgate.net This structural determination is fundamental to understanding its solid-state properties.

The crystallographic data provides the exact dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. These parameters are crucial for identifying the specific crystalline form of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₂ |

| Molecular Weight (Mr) | 136.1 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| a (Å) | 10.201 (5) |

| b (Å) | 4.9568 (14) |

| c (Å) | 14.437 (10) |

| β (°) | 99.17 (5) |

| Volume (V) (ų) | 720.6 (6) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dx) (g cm⁻³) | 1.255 |

Data sourced from a 2024 study on the decarboxylation of phenylmalonic acid. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is primarily dictated by intermolecular hydrogen bonds. In its crystalline form, the molecules arrange themselves through a classic head-to-tail hydrogen-bonding pattern, which is commonly observed in carboxylic acids. researchgate.net This interaction involves the formation of centrosymmetric dimers, where the carboxylic acid group of one molecule hydrogen-bonds with the carboxylic acid group of an adjacent molecule. researchgate.netcore.ac.uk

Analysis of Crystal Packing and Polymorphism

Crystal packing describes how molecules are arranged in three-dimensional space within the crystal lattice. For this compound, the monoclinic P2(1)/a space group dictates a specific packing arrangement driven by the formation of hydrogen-bonded dimers. researchgate.net The study of crystal packing is essential because different packing arrangements of the same molecule lead to different crystal forms, a phenomenon known as polymorphism. pharmtech.com

Polymorphism is of significant interest in the pharmaceutical industry as different polymorphs can have different solubilities, stabilities, and mechanical properties. pharmtech.com While specific polymorphic forms of this compound are not detailed in the available literature, substituted monocyclic aromatic compounds frequently exhibit polymorphism. researchgate.net Often, different polymorphs arise from variations in the hydrogen bonding network or in the molecular conformation, which can be influenced by crystallization conditions such as the choice of solvent. pharmtech.comresearchgate.net Given that about half of the polymorphic compounds in a statistical study crystallize in the P21/c space group (equivalent to P21/a), the potential for polymorphism in this compound exists and warrants investigation. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental findings. cooperativepatentclassification.org For this compound, theoretical studies have been employed to investigate its structural and vibrational characteristics in great detail. nih.govistanbul.edu.tr These studies typically use methods derived from quantum mechanics, such as Density Functional Theory (DFT), to model the molecule's behavior at the electronic level. wikipedia.org

Researchers have performed potential energy surface scans to identify the most stable conformations (spatial arrangements) of the this compound molecule. nih.gov Furthermore, these computational models have been extended to explore the formation of dimers, which are stabilized by intermolecular hydrogen bonds. researchgate.net By calculating properties such as equilibrium geometry and vibrational frequencies for these stable conformers and their dimers, a deeper understanding of the molecule's behavior in both isolated and aggregated states can be achieved. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the vibrational spectra (infrared and Raman) of molecules. youtube.com Extensive DFT calculations have been performed for this compound to assign its experimental vibrational bands to specific molecular motions. nih.gov

In a detailed study, researchers utilized the B3LYP functional with different basis sets to model the molecule. nih.govresearchgate.net A key challenge in such calculations is that the harmonic approximation used often deviates from experimental results. To overcome this, the Scaled Quantum Mechanical Force Field (SQM FF) methodology was applied. nih.gov This method refines the calculated harmonic wavenumbers, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This refined analysis allowed for the precise interpretation of the experimental data, revealing how factors like molecular conformation and the formation of intermolecular hydrogen bonds influence the observed vibrational frequencies. nih.gov The anharmonic wavenumbers calculated at the B3LYP/6-311G++(d,p) level of theory were found to be in particularly good agreement with experimental values. nih.gov

| Computational Task | Method/Basis Set | Purpose |

|---|---|---|

| Potential Energy Surface Scan | B3LYP/6-31G(d) | To identify stable molecular conformers. nih.gov |

| Geometry Optimization & Frequency Calculation | B3LYP/6-31G(d) and B3LYP/6-311G++(d,p) | To obtain equilibrium geometries and vibrational data for stable conformers and dimers. nih.gov |

| Refinement of Vibrational Data | Scaled Quantum Mechanical Force Field (SQM FF) | To improve the agreement between calculated harmonic frequencies and experimental spectra. nih.gov |

Conformational Analysis and Energy Minimization

The conformational landscape of this compound has been explored through computational methods to identify its stable conformers. A study utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory performed a relaxed potential energy surface scan to find these stable structures. researchgate.netresearchgate.net This initial search is a critical step in understanding the molecule's preferred three-dimensional arrangements, which are influenced by the rotational freedom around its single bonds.

Following the identification of potential conformers, energy minimization calculations are carried out to determine the most stable, lowest-energy structures. researchgate.net For this compound, these calculations have been performed at higher levels of theory, such as B3LYP/6-311G++(d,p), to refine the geometries and energies of the identified conformers. researchgate.net The results of these calculations provide insights into the relative stability of different conformations, which is crucial for interpreting experimental spectroscopic data. researchgate.net

These computational approaches have confirmed that the molecule's structure is significantly influenced by both intramolecular and intermolecular hydrogen bonding. researchgate.net For instance, the formation of dimers through intermolecular hydrogen bonds between the carboxylic acid groups is a key feature affecting the molecule's vibrational spectra. researchgate.net The force constant for the O–H⋯O hydrogen bond in the cyclic dimer has been calculated to be 0.35 mdyn/Å. researchgate.net

The table below summarizes the computational methods used in the conformational analysis and energy minimization of this compound.

| Computational Task | Method | Basis Set | Purpose |

| Potential Energy Surface Scan | DFT (B3LYP) | 6-31G(d) | To search for possible stable conformers. researchgate.netresearchgate.net |

| Geometry Optimization | DFT (B3LYP) | 6-31G(d) | To obtain the equilibrium geometry of conformers and dimers. researchgate.net |

| Geometry Optimization & Frequency Calculation | DFT (B3LYP) | 6-311G++(d,p) | To refine the equilibrium geometry and calculate vibrational frequencies. researchgate.net |

| Thermochemistry Calculations | G3MP2B3 | Not Specified | For higher-accuracy energy calculations to confirm conformer stability. researchgate.net |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions of molecules like this compound in various environments. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of how molecules interact with each other and with their surroundings. nih.govresearchgate.net

For molecules structurally related to this compound, such as phenylalanine and phenylacetic acid, MD simulations have been employed to investigate their partitioning behavior at air-water and phospholipid interfaces. acs.org These studies reveal that intermolecular interactions, rather than just hydrophobicity, play a crucial role in their surface activity. acs.org The simulations can predict the orientation and clustering of these molecules at interfaces, which is essential for understanding their biological and chemical functions. acs.org

In the context of this compound, MD simulations can elucidate the nature of intermolecular hydrogen bonding, particularly the formation of dimers and larger aggregates. researchgate.netacs.org The simulations can also provide insights into the stability of these interactions and how they are influenced by the surrounding medium. nih.gov By analyzing the trajectories from MD simulations, it is possible to calculate properties like radial distribution functions, which describe the probability of finding one atom at a certain distance from another, offering quantitative insights into the structure of intermolecular interactions. dntb.gov.ua

The following table outlines the key applications of MD simulations in studying the intermolecular interactions of this compound and related molecules.

| Application of MD Simulation | System Studied | Key Findings |

| Surface Partitioning Behavior | Phenylalanine, Phenylacetic Acid, etc. at air-water and DPPC interfaces | Intermolecular interactions significantly influence surface activity and partitioning. acs.org |

| Intermolecular Hydrogen Bonding | Dipeptides containing this compound | Peptides form intermolecular hydrogen-bonded supramolecular β-sheet structures. researchgate.net |

| Conformational Sampling | Macrocycles | Can be used to sample conformers and evaluate properties like polar surface area and hydrogen bonding patterns to predict membrane permeability. mdpi.com |

| Free Energy of Binding | Protein-ligand complexes | Combined with methods like MM/PBSA, MD simulations can estimate the free energies of binding. nih.gov |

Prediction of Biological Activity (PASS Online Method)

The Prediction of Activity Spectra for Substances (PASS) Online web resource is a computational tool used to predict the biological activity profile of a chemical compound based on its structural formula. way2drug.comresearchgate.net This method compares the structure of the input molecule with a large database of known biologically active substances to estimate the probability of it exhibiting various biological activities. researchgate.netgenexplain.com

The prediction is presented as a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). nih.gov A higher Pa value suggests a greater likelihood that the compound will exhibit that particular activity in experimental testing. nih.gov The PASS method can predict a wide range of activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.com

For a novel or uncharacterized compound like this compound, the PASS Online method can be a valuable initial screening tool to guide further experimental investigations. nih.gov For instance, a study on coumarin-4-acetic acids demonstrated a good correlation between the anti-inflammatory activities predicted by PASS and those observed experimentally. nih.gov This highlights the potential of PASS to prioritize compounds for specific biological assays. nih.gov

The table below provides an overview of the types of biological activities that can be predicted by the PASS Online method.

| Category of Predicted Activity | Examples |

| Pharmacological Effects | Anti-inflammatory, Analgesic, Antitumor way2drug.comnih.govrasayanjournal.co.in |

| Mechanisms of Action | Enzyme inhibition, Receptor binding way2drug.com |

| Toxic and Adverse Effects | Cytotoxicity, Carcinogenicity, Teratogenicity way2drug.commdpi.com |

| Metabolic Interactions | Influence on metabolic enzymes and transporters way2drug.com |

| Gene Expression Influence | Up- or down-regulation of specific genes way2drug.com |

Biological and Biomedical Research Applications

Medicinal Chemistry and Drug Design Paradigms

3-Aminophenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry, serving as foundational structures for the development of novel therapeutic agents. Their versatility allows for a wide range of chemical modifications, enabling researchers to explore various biological activities.

This compound is a crucial building block and intermediate in the synthesis of a diverse array of pharmaceutical compounds. myskinrecipes.compatsnap.comlgcstandards.com Its structural framework, featuring an aromatic ring, an amino group, and a carboxylic acid moiety, allows for its incorporation into more complex molecular architectures.

The compound is frequently used in the production of drugs targeting neurological disorders, where its structure serves as a key component in designing molecules that can interact with specific neural pathways. chemimpex.com The protected form, Boc-3-aminophenylacetic acid, is particularly valuable in peptide synthesis and bioconjugation, facilitating the creation of complex peptides and drug delivery systems. chemimpex.com Furthermore, its esters, such as 2-(3-aminophenyl)acetic acid ethyl ester, also function as vital intermediates in the synthesis of new medications. lookchem.com Research has highlighted its role as a precursor in the development of anti-inflammatory drugs, analgesics, and antimicrobial agents. myskinrecipes.compatsnap.com

Table 1: Applications of this compound as a Synthetic Intermediate

| Field of Application | Specific Role | References |

|---|---|---|

| Pharmaceuticals | Precursor for anti-inflammatory drugs and analgesics | myskinrecipes.com |

| Intermediate for drugs targeting neurological disorders | chemimpex.com | |

| Building block for antibacterial agents | patsnap.com | |

| Organic Synthesis | General synthetic intermediate | lgcstandards.com |

| Reagent for producing complex organic molecules | myskinrecipes.com | |

| Bioconjugation | Linking biomolecules for drug delivery systems | chemimpex.com |

| Peptide Synthesis | Building block in solid-phase peptide synthesis | chemimpex.comsigmaaldrich.com |

The this compound framework is a valuable scaffold for structure-activity relationship (SAR) studies, where systematic molecular modifications are made to understand how structural features influence biological activity. vulcanchem.comsolubilityofthings.com Such studies are fundamental to optimizing lead compounds into more potent and selective drug candidates.

For instance, SAR studies have been conducted on derivatives of this compound to develop novel antimalarial agents. mdpi.com In the field of oncology, it was used to synthesize pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors, where modifications to the scaffold helped elucidate the structural requirements for inhibitory activity. nih.gov Research into antimicrobial agents has also utilized this scaffold; SAR studies of chromene derivatives revealed that the presence of amino and cyano groups on a structure derived from aminophenylacetic acid was important for their inhibitory effects against various bacterial and fungal strains. mdpi.com Similarly, derivatives of the related 4-aminophenylacetic acid have been systematically modified to explore and enhance their antimicrobial properties. srce.hrresearchgate.net

Derivatives of this compound are actively being investigated for their therapeutic potential in a range of neurological disorders, including neurodegenerative diseases like Alzheimer's. chemimpex.com Its structure is incorporated into novel compounds designed to interact with targets in the central nervous system.

One area of research involves the development of inhibitors for ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes that are considered therapeutic targets for neuroinflammatory and neurodegenerative conditions. frontiersin.org this compound has been used in the synthesis of potent NTPDase inhibitors. frontiersin.org In the context of Alzheimer's disease, hybrid compounds linking tacrine (B349632) with benzothiazole (B30560) via an aminophenylacetic acid-derived linker have been synthesized. uc.pt These hybrids have shown an ability to inhibit acetylcholinesterase (AChE) and interfere with amyloid-beta (Aβ) peptide aggregation, two key pathological processes in Alzheimer's. uc.ptnih.gov Furthermore, a compound known as A33, which incorporates a phenylacetic acid moiety, has demonstrated therapeutic benefits in a model of traumatic brain injury (TBI) by reducing neuronal loss and improving memory deficits. plos.org

The this compound scaffold is a recurring motif in the design of new antimicrobial and antifungal agents. patsnap.com Research has shown that derivatives incorporating this structure can exhibit significant activity against a variety of pathogenic microorganisms.

For example, organotin compounds derived from a related aminophenylacetic acid structure have demonstrated both antibacterial and antifungal properties. researcher.life Polymers synthesized from this compound have also been evaluated for their biological significance, including antimicrobial activity. researcher.life In one study, 2-(3-aminophenyl)acetic acid itself was isolated from an endophytic fungus, Colletotrichum, and was found to have moderate cytotoxic activity. researchgate.net More complex derivatives, such as newly synthesized chromene molecules, have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.com Other research has focused on creating quinazolinone derivatives that exhibit notable antibacterial and antifungal efficacy. brieflands.com

Table 2: Antimicrobial and Antifungal Research Findings on Aminophenylacetic Acid Derivatives

| Derivative Class | Organisms Tested | Observed Activity | References |

|---|---|---|---|

| Organotin Compounds | Bacteria and Fungi | Antibacterial and antifungal properties noted. | researcher.life |

| Chromene Derivatives | S. aureus, B. subtilis, E. coli, A. fumigatus, C. albicans | Stronger vitality against tested bacteria and fungi. | mdpi.com |

| Quinazolinone Derivatives | Bacteria and Fungi | Good activity, especially with methoxy (B1213986) substitutions. | brieflands.com |

| Isolated Natural Product | Murine leukaemia P-388 cells | Moderate cytotoxic activity. | researchgate.net |

This compound serves as an important intermediate in the synthesis of anti-inflammatory drugs. myskinrecipes.com Its structural features are leveraged in the design of molecules that can modulate inflammatory pathways.

The compound is a known precursor for potent anti-inflammatory agents. myskinrecipes.comsolubilityofthings.com The well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), or o-(2,6-dichlorophenyl)aminophenylacetic acid, is a prominent example of a clinically relevant drug based on this core structure. researcher.lifescirp.org Furthermore, a patent for substituted aminophenylacetic acids highlights their potential as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory therapies. google.com In preclinical models of traumatic brain injury, the selective PDE4B inhibitor A33, which contains a phenylacetic acid structure, was shown to reduce markers of inflammation, including microglial activation and neutrophil infiltration. plos.org

Compounds derived from this compound have demonstrated significant neuroprotective effects in various cellular and preclinical models, suggesting their potential to shield neurons from damage in the context of injury and disease.

In studies related to Alzheimer's disease, hybrid molecules containing an aminophenylacetic acid linker provided substantial protection against cell death induced by amyloid-beta peptides in SH-SY5Y neuroblastoma cells and in cybrids from patients with Mild Cognitive Impairment (MCI) and Alzheimer's. uc.pt This indicates a direct protective role at the cellular level against key pathological insults. uc.pt In an in vivo model of traumatic brain injury, treatment with the phenylacetic acid-containing compound A33 significantly reduced neuronal loss in the pericontusional cortex and the hippocampal CA3 region. plos.org These findings strongly suggest that the compound exerts a neuroprotective effect, preserving neurons that would otherwise be lost due to the injury cascade. plos.orgresearchgate.net While not a direct derivative, the related compound 2-amino-2-(4-aminophenyl)acetic acid has also been noted for its potential to protect neuronal cells from oxidative stress. smolecule.com

Table 3: Summary of Neuroprotective Research on Aminophenylacetic Acid Derivatives

| Compound/Derivative | Cellular/Animal Model | Key Neuroprotective Finding | References |

|---|---|---|---|

| Tacrine-benzothiazole hybrids | SH-SY5Y cells, AD/MCI cybrids | Substantial protection from cell death induced by Aβ42 peptides. | uc.pt |

| A33 (PDE4B inhibitor) | Rat model of traumatic brain injury | Reduced neuronal loss in pericontusional cortex and hippocampus. | plos.org |

| 2-amino-2-(4-aminophenyl)acetic acid | Neuronal cell studies | Potential to protect cells from oxidative stress. | smolecule.com |

Anti-Caries and Oral Health Research

Recent investigations have highlighted the potential of this compound derivatives in the development of novel anti-caries agents. Specifically, research has focused on hexafluorosilicate (B96646) salts of aminophenylacetic acids. nih.govresearchgate.net These compounds are being explored as advanced alternatives to traditional fluoride (B91410) preparations for the prevention of dental caries. researchgate.net

In experimental models of caries, the hexafluorosilicate of this compound (designated as compound II in a key study) has demonstrated significant caries-prophylactic efficiency. researchgate.net When applied as a gel to the teeth and gums of rats, it was found to be substantially more effective than sodium fluoride (NaF), a standard agent in dental care. researchgate.net The anti-caries effect of the this compound derivative was over 1.6 times greater than that of NaF. researchgate.net

Table 1: Comparative Caries-Prophylactic Efficiency

| Compound | Caries-Prophylactic Efficiency (%) |

|---|---|

| Sodium Fluoride (NaF) | 38.1% |

| (NH₄)₂SiF₆ | 33.3% |

| 2-Aminophenylacetic Acid Hexafluorosilicate | 28.6% |

| This compound Hexafluorosilicate | 59.5% |

| 4-Aminophenylacetic Acid Hexafluorosilicate | 64.3% |

Data sourced from a 2023 study on experimental caries models. researchgate.net

Histone Deacetylase (HDAC) Inhibitor Design

The general pharmacophore model for a typical histone deacetylase (HDAC) inhibitor consists of three main parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. nih.gov The aminophenylacetic acid scaffold is a valuable building block in this context, suitable for incorporation into the linker or cap regions of these inhibitors. tandfonline.comgoogle.commdpi.com

While research has utilized the aminophenylacetic acid structure broadly, specific examples underscore its utility. For instance, p-aminophenylacetic acid has been used as a component in the synthesis of novel HDAC inhibitors. tandfonline.comgoogle.com More directly, a key step in the preparation of certain HDAC inhibitors involves the synthesis of methyl-3-aminophenylacetate from this compound, demonstrating its role as a crucial intermediate in constructing the final bioactive molecule. google.com The versatility of the aminophenylacetic acid backbone is further recognized in its inclusion in computational libraries of chemical fragments used to design and discover new macrocyclic drugs, which can include novel classes of HDAC inhibitors. mdpi.com

Pharmacomodulation and Bioactivation Pathways

This compound serves as a key synthetic intermediate in the pharmacomodulation of certain therapeutic agents, particularly in the field of antimalarial drug development. google.com Pharmacomodulation involves modifying the structure of a known active compound to improve its efficacy, selectivity, or pharmacokinetic properties.

In the development of analogues of the antimalarial compound plasmodione, this compound is used as a starting material. google.com For example, it can be acetylated to form 2-(3-acetamidophenyl)acetic acid, which is then used to synthesize more complex plasmodione derivatives. google.com This modification is part of a broader strategy to understand the structure-activity relationships of these redox-active compounds. The bioactivation of plasmodione and its analogues is believed to involve a cascade of redox reactions within Plasmodium-parasitized red blood cells, where the drug enters a redox cycle that ultimately disrupts the parasite's metabolic balance. google.comnih.gov By synthesizing a variety of analogues using building blocks like this compound, researchers can probe and modulate these bioactivation pathways to create more potent antimalarial agents. google.com

Peptide Synthesis and Peptide Chemistry

The unique structure of this compound, a non-coded amino acid, makes it a valuable tool in peptide chemistry. Its incorporation into peptide chains can introduce specific structural constraints and functionalities not achievable with natural amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in both solution-phase and solid-phase peptide synthesis (SPPS). tandfonline.commdpi.commdpi.com SPPS is a cornerstone technique in peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. acs.org

For its use in SPPS, the amino group of this compound is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to create Boc-3-aminophenylacetic acid. google.com This protected form serves as a crucial building block that can be readily incorporated into a growing peptide chain using standard coupling reactions. google.com The use of such non-natural amino acids allows for the creation of peptidomimetics and complex peptide architectures with high purity. google.com

Modulation of Protein Folding and Stability

The incorporation of this compound (3-APA) into peptide sequences has been shown to influence their secondary structure and self-assembly, which are fundamental aspects of protein folding. Research on dipeptides containing 3-APA has revealed that these molecules tend to adopt an extended backbone conformation. nih.gov

These extended peptide backbones can self-assemble through intermolecular hydrogen bonds to form highly ordered supramolecular structures, specifically antiparallel β-sheet-like structures, in the solid state. nih.gov This self-assembly process leads to the formation of amyloid-like fibrils. The ability of 3-APA to promote such β-sheet formation provides a valuable model system for studying the principles of protein folding and the pathogenesis of neurodegenerative diseases associated with amyloid fibril deposition. nih.gov

Influence on Protein-Protein Interactions

The rigid yet versatile structure of this compound makes it a useful scaffold for designing molecules that can modulate protein-protein interactions (PPIs). PPIs are critical to nearly all cellular processes, and developing small molecules that can disrupt or stabilize these interactions is a major goal in drug discovery.

The fluorenylmethoxycarbonyl (Fmoc) protected version of this compound is noted for its application in designing molecules targeting PPIs. Furthermore, this compound has been used in the synthesis of purine-based probes designed to selectively target the enzyme Nek2, a kinase whose activity is promoted by protein-protein interactions. By incorporating the this compound moiety, researchers can create rigid scaffolds that present specific functional groups in a defined spatial orientation, enabling them to interfere with the large and often challenging surfaces of protein-protein interfaces.

Stabilization of Peptide Secondary Structures